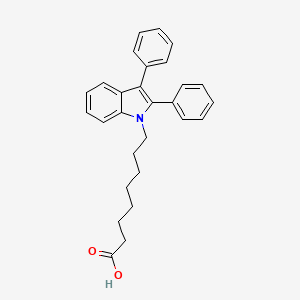

8-(2,3-Diphenylindol-1-yl)octanoic acid

Description

8-(2,3-Diphenylindol-1-yl)octanoic acid is a synthetic octanoic acid derivative featuring a 2,3-diphenylindole moiety attached to the eighth carbon of the octanoic acid backbone. This structural design suggests applications in medicinal chemistry, particularly in targeting proteins or receptors influenced by lipophilic or planar aromatic systems. While direct evidence for its biological activity is absent in the provided materials, analogous compounds (e.g., silicon-containing octanoic acids) highlight the importance of side-chain modifications in altering physicochemical properties and bioactivity .

Properties

Molecular Formula |

C28H29NO2 |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

8-(2,3-diphenylindol-1-yl)octanoic acid |

InChI |

InChI=1S/C28H29NO2/c30-26(31)20-10-2-1-3-13-21-29-25-19-12-11-18-24(25)27(22-14-6-4-7-15-22)28(29)23-16-8-5-9-17-23/h4-9,11-12,14-19H,1-3,10,13,20-21H2,(H,30,31) |

InChI Key |

PTSVXVDEBBUJQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCCCCCCC(=O)O)C4=CC=CC=C4 |

Synonyms |

CU 23 CU-23 |

Origin of Product |

United States |

Comparison with Similar Compounds

8-(1H-Benzotriazol-1-ylamino)-octanoic Acid

- Structure: Replaces the indole group with a benzotriazole ring linked via an amino group.

- Key Properties :

Silicon-Containing Octanoic Acid Derivatives (e.g., 8-(diethyl(octyl)silyl)octanoic acid)

- Structure : Silicon atom replaces carbon in the side chain, with alkyl (e.g., ethyl, propyl) substituents .

- Key Properties: Synthesis: Prepared via silylation reactions, yielding compounds with variable lipophilicity (e.g., 8-(dibutyl(octyl)silyl)octanoic acid, 62% yield). Physicochemical Data: NMR spectra indicate distinct proton environments due to silicon’s electron-withdrawing effects. For example, 8-(octyldipropylsilyl)octanoic acid shows δ 0.96–0.87 ppm for methyl groups adjacent to silicon . Applications: Silicon incorporation may enhance membrane permeability or metabolic stability in drug design.

Octanoic Acid (Parent Compound)

- Structure : Straight-chain medium-chain fatty acid (CH₃(CH₂)₆COOH).

- Key Properties :

- Biological Effects : Reduces bone formation markers (e.g., alkaline phosphatase) and increases resorption markers (tartrate-resistant acid phosphatase) in murine models, indicating risks for bone health .

- Therapeutic Use : Found in MCT ketogenic diets for weight management but contraindicated in patients with osteoporosis .

Comparative Analysis Table

Research Findings and Implications

- Metabolic Context: Octanoic acid appears in gut microbiota metabolites linked to type 2 diabetes management, suggesting that derivatives like 8-(2,3-Diphenylindol-1-yl)octanoic acid may interact with metabolic pathways .

- Structural Modifications : Silicon-based derivatives demonstrate how side-chain alterations influence synthesis yields and physicochemical behavior, providing a framework for optimizing the target compound’s properties .

- Safety Profile : The parent compound’s adverse effects on bone health underscore the need for evaluating derivatives for similar risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.